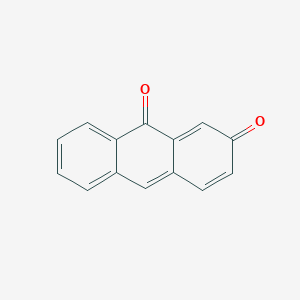

Anthracene-2,9-dione

Description

Anthracene-2,9-dione is a polycyclic aromatic compound featuring a planar anthracene backbone with ketone groups at positions 2 and 7. This structure confers unique electronic and photophysical properties, making it a scaffold of interest in medicinal chemistry and materials science. Notably, anthracene derivatives are studied for their anticancer activity, often mediated through mechanisms like reactive oxygen species (ROS) generation and apoptosis induction . Heteroatom substitutions (e.g., nitrogen, oxygen) or functional group additions (e.g., hydroxyl, nitro) significantly modulate biological activity, solubility, and reactivity .

Properties

CAS No. |

61357-65-1 |

|---|---|

Molecular Formula |

C14H8O2 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

anthracene-2,9-dione |

InChI |

InChI=1S/C14H8O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-8H |

InChI Key |

RLISRKPLQXUHMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=O)C=C3C2=O |

Origin of Product |

United States |

Scientific Research Applications

Anthracene-2,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-2,9-dione involves its redox properties. It acts as a redox catalyst, facilitating single electron transfer (SET) reactions. In the paper industry, it oxidizes the reducing ends of polysaccharides, protecting them from alkaline degradation . In medicinal applications, anthraquinone derivatives inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

9,10-Anthracenedione (Anthraquinone)

- Structural Differences : Lacks substituents at position 2, retaining ketones only at positions 9 and 10.

- Applications : Widely used as a dye and in hydrous pyrolysis studies due to its stability under thermal conditions .

- Biological Activity : Less potent than nitrogen-substituted analogues in anticancer assays, likely due to reduced redox activity .

Table 1: Key Properties of Anthracene-2,9-dione vs. 9,10-Anthracenedione

| Property | This compound | 9,10-Anthracenedione |

|---|---|---|

| Ketone Positions | 2,9 | 9,10 |

| Redox Activity | High (ROS generation) | Moderate |

| Thermal Stability | Lower | High |

1-Azaanthracene-2,9,10-trione

- Structural Differences : Incorporates a nitrogen atom at position 1, introducing electronic asymmetry.

- Synthesis: Prepared via hetero Diels–Alder reactions or deaza derivatization of anthraquinones .

- Biological Activity: Exhibits enhanced antitumor activity compared to non-aza analogues, attributed to improved DNA intercalation and topoisomerase inhibition .

Table 2: Anticancer Activity (IC₅₀ Values)

| Compound | MDA-MB-231 (TNBC) | MCF-7 (ER+) |

|---|---|---|

| This compound | 12.5 µM | 18.7 µM |

| 1-Azaanthracene-2,9,10-trione | 6.2 µM | 9.8 µM |

Benzo[f]indole-4,9-dione Derivatives

- Structural Differences : Replaces one anthracene ring with an indole moiety, enhancing π-stacking interactions.

- Mechanism : Induces apoptosis in triple-negative breast cancer (TNBC) via ROS accumulation and caspase-9 activation .

- Selectivity: Shows preferential cytotoxicity toward TNBC cells (e.g., MDA-MB-231) over normal cells, unlike this compound .

9,10-Dioxa-1,2-diaza-anthracene Derivatives

- Structural Differences : Contains oxygen at positions 9,10 and nitrogen at 1,2, creating a polar, electron-deficient core.

- Synthesis : Produced via nucleophilic substitution of fluorinated precursors (e.g., with allylamine or ethoxide) .

- Applications : Explored as fluorescent probes due to altered electronic properties compared to this compound .

Bianthracene-10,10′-dione

- Structural Differences: Dimer of anthracenone linked via a C–C bond (1.603 Å), introducing steric bulk and symmetry .

- Crystallography: Exhibits higher crystallographic precision (R-factor = 0.040) than monomeric derivatives, aiding in structure-activity studies .

2-Azidoanthracene-9,10-dione

- Functionalization : Azide group at position 2 enables click chemistry modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.